molecular formula C20H18FN3O2 B5211897 N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide

N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide

Cat. No. B5211897
M. Wt: 351.4 g/mol
InChI Key: WHFXBEYIVZKIHE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to possess antifungal and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide in lab experiments include its potential anticancer, anti-inflammatory, antifungal, and antiviral properties. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the synthesis process could be optimized to improve its efficiency and reduce its cost, making it more accessible for research purposes.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide can be achieved through a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-1-(ethoxycarbonyl)-3-phenyl-1,4-dihydro-2H-3,1-benzoxazine. The second step involves the reaction of the intermediate product with hydrazine hydrate to form N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide. Finally, the last step involves the reaction of N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide with butyryl chloride to form N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butanamide has been extensively studied in various scientific research fields. It has been reported to exhibit potential anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antiviral properties.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-18(20(26)22-16-10-8-15(21)9-11-16)24-19(25)13-12-17(23-24)14-6-4-3-5-7-14/h3-13,18H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFXBEYIVZKIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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